

Evaluating Rigosertib's Efficacy in Hypomethylating Agent-Failed Myelodysplastic Syndromes: A Comparative Guide

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For researchers and drug development professionals navigating the challenging landscape of hypomethylating agent (HMA)-failed myelodysplastic syndromes (MDS), the pursuit of effective second-line therapies is a critical endeavor. This guide provides a comprehensive evaluation of Rigosertib, a multi-kinase inhibitor, and compares its efficacy with other emerging treatment modalities in this patient population. The information is supported by experimental data from key clinical trials to aid in objective assessment.

Rigosertib: Mechanism of Action and Clinical Trial Outcomes

Rigosertib is a novel small molecule that functions as a multi-kinase inhibitor. Its primary mechanisms of action include the inhibition of Polo-like kinase 1 (PLK1) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.^{[1][2]} Additionally, Rigosertib acts as a RAS mimetic, binding to the RAS-binding domains (RBDs) of effector proteins like RAF kinases, thereby disrupting the RAS-RAF-MEK signaling cascade.^{[3][4][5]} This multi-pronged approach aims to induce mitotic arrest and apoptosis in malignant cells.

Key Clinical Trials for Rigosertib:

Two pivotal Phase 3 clinical trials have assessed the efficacy of intravenous Rigosertib in patients with higher-risk MDS who have failed prior HMA therapy: the ONTIME trial and the INSPIRE trial.

In the ONTIME study, Rigosertib plus best supportive care (BSC) did not demonstrate a statistically significant improvement in overall survival (OS) compared to BSC alone in the overall patient population (median OS 8.2 months vs. 5.8 months, respectively; $p=0.27$).^[6] However, a pre-specified subgroup analysis of patients who had progressed on or failed prior HMA treatment showed a median OS of 8.5 months for Rigosertib compared to 4.7 months for BSC.^[6]

The subsequent INSPIRE trial was designed to confirm these findings in a larger patient population. Unfortunately, this trial also failed to meet its primary endpoint of improved OS. The median OS for patients treated with Rigosertib was 6.4 months, compared to 6.3 months for the physician's choice of treatment ($p=0.33$).^{[7][8][9]}

Comparative Efficacy of Alternative Therapies

The landscape of treatment for HMA-failed MDS is evolving, with several alternative therapies under investigation. The following tables summarize the efficacy data for some of the most prominent alternatives, allowing for a comparative assessment against Rigosertib.

Table 1: Efficacy of Rigosertib in HMA-Failed Higher-Risk MDS

Clinical Trial	Treatment Arm	N	Median Overall Survival (OS)	Overall Response Rate (ORR)	Complete Remission (CR)
INSPIRE	Rigosertib + BSC	~240	6.4 months ^[7] ^[8]	Not Reported	Not Reported
Physician's Choice + BSC	~120	6.3 months ^[7] ^[8]	Not Reported	Not Reported	
ONTIME	Rigosertib + BSC	199	8.2 months ^[6]	Not Reported	Not Reported
BSC alone	100	5.8 months ^[6]	Not Reported	Not Reported	

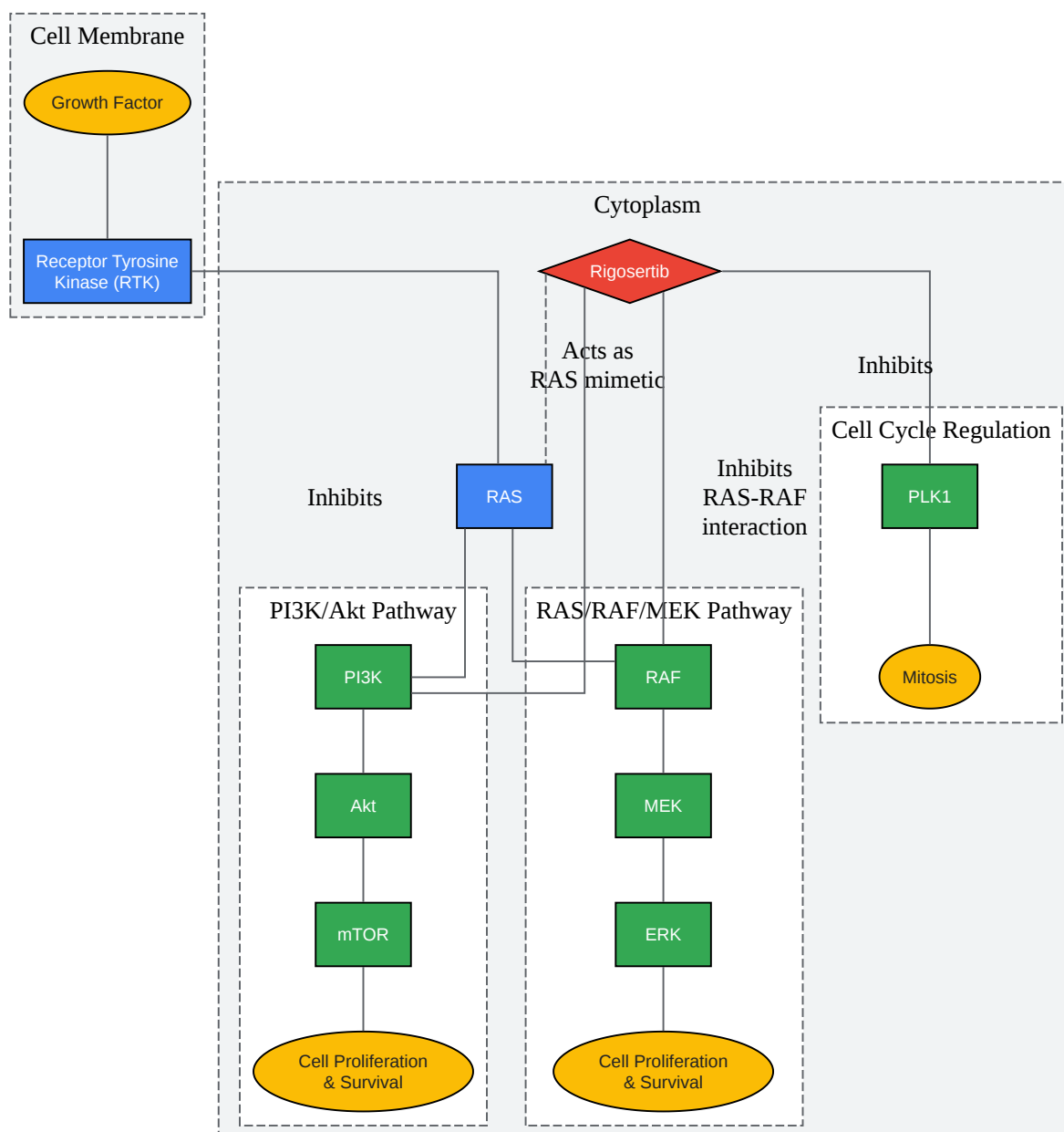
Table 2: Efficacy of Alternative Agents in HMA-Failed Higher-Risk MDS

Drug Class	Drug Name	Clinical Trial	N	Median Overall Survival (OS)	Overall Response Rate (ORR)	Complete Remission (CR)
Next-Generation HMA	Guadecitabine	ASTRAL-2	148	6.4 months[10]	27% (CR+CRi)	17% (CR+CRp) [10]
BCL-2 Inhibitor	Venetoclax + Azacitidine	Phase 1b (NCT02966782)	44	12.6 months[11][12]	39% (marrow response)	7%[11][12]
IDH1 Inhibitor	Ivosidenib	Phase 1 (NCT02074839)	18	35.7 months[13]	83.3% (OR)	38.9%[13][14]
IDH2 Inhibitor	Enasidenib	Phase 2 (NCT03383575)	23	20 months[6][15]	35%	22%[6][15]

CR: Complete Remission, CRi: Complete Remission with incomplete hematologic recovery, CRp: Complete Remission with incomplete platelet recovery, mCR: marrow Complete Remission, OR: Objective Response, ORR: Overall Response Rate. Note: The patient populations and study designs of these trials may differ, and direct cross-trial comparisons should be made with caution.

Signaling Pathway of Rigosertib

The following diagram illustrates the multi-targeted mechanism of action of Rigosertib, highlighting its inhibitory effects on key signaling pathways involved in cell proliferation and survival.



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Caption: Rigoserib's multi-target mechanism of action.

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key trials discussed.

Rigosertib: INSPIRE Trial (NCT02562443)

- Study Design: A Phase 3, multicenter, randomized, open-label, controlled study.[\[8\]](#)[\[14\]](#)[\[16\]](#)
- Patient Population: Patients with higher-risk MDS who had progressed on, failed to respond to, or relapsed after previous treatment with azacitidine or decitabine.[\[9\]](#)
- Intervention: Patients were randomized in a 2:1 ratio to receive either intravenous Rigosertib (1800 mg/24h as a 72-hour continuous infusion on days 1, 2, and 3 of a 2-week cycle for the first 8 cycles, and then of a 4-week cycle) plus BSC, or Physician's Choice of therapy plus BSC.[\[8\]](#)
- Primary Endpoint: Overall Survival (OS).[\[8\]](#)

Guadecitabine: ASTRAL-2 Trial (NCT02920008)

- Study Design: A Phase 3, randomized, open-label, multicenter study.[\[17\]](#)[\[18\]](#)
- Patient Population: Adults with previously treated acute myeloid leukemia (AML) or MDS/chronic myelomonocytic leukemia (CMML) who were refractory to or had relapsed after intensive chemotherapy.[\[10\]](#)
- Intervention: Patients were randomized 1:1 to receive either subcutaneous Guadecitabine (60 mg/m² on days 1-5 of a 28-day cycle) or a pre-selected physician's treatment choice (TC) which could include intensive chemotherapy, low-intensity treatment, or best supportive care.[\[17\]](#)
- Primary Endpoint: Overall Survival (OS).[\[10\]](#)

Venetoclax + Azacitidine: Phase 1b Trial (NCT02966782)

- Study Design: A Phase 1b, open-label, multicenter, dose-escalation and dose-expansion study.[\[11\]](#)[\[12\]](#)

- Patient Population: Adult patients with relapsed or refractory MDS who had failed prior HMA therapy.[\[19\]](#)
- Intervention: Patients received escalating doses of oral Venetoclax (100, 200, or 400 mg daily for 14 days) in combination with intravenous or subcutaneous Azacitidine (75 mg/m² on days 1-7 of a 28-day cycle).[\[11\]](#)[\[12\]](#)
- Primary Endpoints: Safety, tolerability, and determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Efficacy was a secondary endpoint.[\[19\]](#)

Ivosidenib: Phase 1 Trial (NCT02074839)

- Study Design: A Phase 1, open-label, single-arm, dose-escalation and expansion study.[\[13\]](#)[\[20\]](#)
- Patient Population: Patients with relapsed or refractory MDS with a documented IDH1 mutation.[\[21\]](#)[\[22\]](#)
- Intervention: Patients received oral Ivosidenib 500 mg once daily in 28-day cycles.[\[21\]](#)
- Primary Endpoints: Safety, tolerability, and clinical activity, including the rate of complete remission (CR) and partial remission (PR).[\[14\]](#)

Enasidenib: Phase 2 Trial (NCT03383575)

- Study Design: A Phase 2, two-arm, multicenter, open-label study.[\[6\]](#)[\[23\]](#)
- Patient Population: Arm B included patients with IDH2-mutant MDS who were relapsed or refractory to prior HMA therapy.[\[24\]](#)
- Intervention: Patients in Arm B received oral Enasidenib 100 mg once daily in 28-day cycles.[\[23\]](#)
- Primary Endpoint: Overall Response Rate (ORR).[\[24\]](#)

Conclusion

The clinical development of Rigosertib in HMA-failed MDS has been challenging, with two large Phase 3 trials failing to demonstrate a significant overall survival benefit in the intent-to-treat population. While a signal of potential efficacy was observed in a subgroup of the ONTIME trial, this was not confirmed in the subsequent INSPIRE trial.

In contrast, several alternative therapeutic strategies are showing promise. Targeted therapies such as the IDH inhibitors Ivosidenib and Enasidenib have demonstrated impressive response rates and durable remissions in molecularly defined patient subgroups. The combination of Venetoclax with HMAs has also shown encouraging overall survival in this difficult-to-treat population.

For researchers and clinicians, these findings underscore the importance of a personalized approach to treating HMA-failed MDS. While Rigosertib's broad mechanism of action initially held promise, the future of therapy in this setting likely lies in the identification of predictive biomarkers and the development of targeted agents for specific patient subpopulations. Continued investigation through well-designed clinical trials remains paramount to improving outcomes for patients with this challenging disease.

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